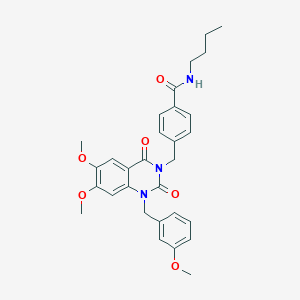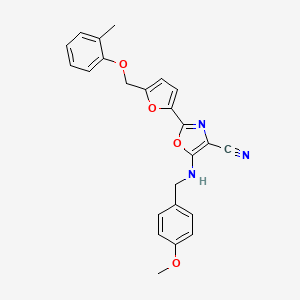![molecular formula C18H13FN2O5S B3005352 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-26-8](/img/structure/B3005352.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized as a potent APJ functional antagonist in cell-based assays .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The specific synthetic methodology and development of structure-activity relationship (SAR) are presented in the referenced study .Molecular Structure Analysis
The molecular structure of this compound is determined by various spectroscopic techniques, including 1H, 13C-NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The compound was derived from a high-throughput screening (HTS) of a large compound collection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . The molecular formula is C20H18N2O4S and the molecular weight is 382.43292 .Applications De Recherche Scientifique
Cardiovascular Disease Research
This compound has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system is a critical mediator of cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. By antagonizing this receptor, the compound can be used to study the effects of apelin/APJ inhibition on cardiovascular function and potentially develop new therapeutic strategies for treating cardiovascular diseases.
Energy Metabolism Studies
The apelin/APJ system also plays a role in energy metabolism . Research involving this compound can provide insights into how modulation of this system affects energy balance and metabolism. This is particularly relevant for conditions like obesity and diabetes, where energy metabolism is significantly altered.
Gastrointestinal Function Investigation
Recent discoveries suggest a role for the apelin/APJ system in gastrointestinal function . Using this compound as an APJ receptor antagonist, scientists can explore the system’s influence on gastrointestinal processes, which could lead to new treatments for gastrointestinal disorders.
Selectivity and Binding Affinity Analysis
The compound has shown selectivity for the APJ receptor over other closely related receptors, such as the angiotensin II type 1 (AT1) receptor . This selectivity makes it a valuable tool for dissecting the roles of these receptors in various physiological processes and for the development of more targeted drugs.
Pharmacological Characterization
The initial in vitro pharmacologic characterization of this compound provides a foundation for further pharmacological studies . Researchers can use this data to understand the compound’s pharmacodynamics and pharmacokinetics, which are essential for drug development.
Synthetic Methodology Development
The discovery of this compound has also contributed to the development of synthetic methodologies . The processes used to synthesize this compound can be applied to create other similar compounds, expanding the toolkit available for medicinal chemistry research.
Mécanisme D'action
Target of Action
The primary target of this compound is the Apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor that plays a crucial role in cardiovascular function, fluid homeostasis, and adipocyte biology .
Mode of Action
The compound acts as an antagonist to the Apelin receptor . It binds to the receptor and inhibits its activation, thereby preventing the downstream effects of receptor activation . The IC50 values are 0.70 and 1.75 μM in a cAMP assay and β-arrestin assay, respectively .
Pharmacokinetics
It exhibits no toxicity towards human hepatocytes at concentrations >50 μm , suggesting it may have good bioavailability and tolerability
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the Apelin receptor. By inhibiting this receptor, it may modulate cardiovascular function, fluid homeostasis, and adipocyte biology . .
Orientations Futures
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALSWDMUDYMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)


![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B3005289.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)
